2,5-difluoro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide
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Overview
Description
2,5-difluoro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide is a synthetic organic compound characterized by the presence of fluorine atoms at the 2 and 5 positions of the benzene ring, a sulfonamide group, and a pyridin-2-yl ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzenesulfonyl chloride and 2-aminopyridine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions using a base like triethylamine.
Procedure: The 2,5-difluorobenzenesulfonyl chloride is added dropwise to a solution of 2-aminopyridine and triethylamine in the solvent. The mixture is stirred at room temperature for several hours.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to lower reaction temperatures and improve selectivity.
Automation: Integrating automated systems for precise control of reaction parameters and product isolation.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide group or the pyridine ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the fluorine atoms.
Oxidation: Products with oxidized sulfonamide or pyridine groups.
Reduction: Products with reduced sulfonamide or pyridine groups.
Scientific Research Applications
Chemistry
In chemistry, 2,5-difluoro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical interactions. Its sulfonamide group is particularly relevant for investigating interactions with sulfonamide-sensitive enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, while the pyridine ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-difluoro-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide
- 2,4-difluoro-N-[2-(methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
- N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both fluorine atoms and a pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H12F2N2O2S |
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Molecular Weight |
298.31 g/mol |
IUPAC Name |
2,5-difluoro-N-(1-pyridin-2-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12F2N2O2S/c1-9(12-4-2-3-7-16-12)17-20(18,19)13-8-10(14)5-6-11(13)15/h2-9,17H,1H3 |
InChI Key |
NIUWJHRBTPZUBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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